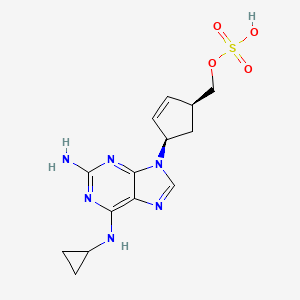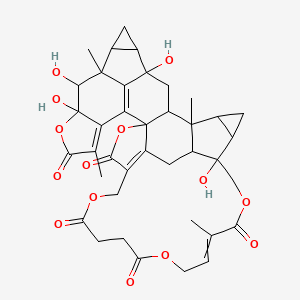
Henriol A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloramultilide C is a natural product found in the plant Chloranthus japonicus . It belongs to the class of triterpenoids and is known for its complex molecular structure, which includes multiple functional groups such as lactones, enol ethers, and tertiary alcohols . The molecular formula of chloramultilide C is C39H42O14, and it has a molecular weight of 734.74240 g/mol .
准备方法
Chloramultilide C is primarily obtained from natural sources, specifically from the plant Chloranthus japonicus . The extraction process involves the use of methanol to extract the compound from dried and powdered plant material . The extract is then subjected to various chromatographic techniques to isolate and purify chloramultilide C . There are no widely reported synthetic routes or industrial production methods for chloramultilide C, as it is mainly sourced from natural extracts .
化学反应分析
Chloramultilide C undergoes various types of chemical reactions due to its multiple functional groups. Some of the common reactions include:
Oxidation: The presence of tertiary alcohols and enol ethers makes chloramultilide C susceptible to oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize these functional groups.
Reduction: The carbonyl groups present in chloramultilide C can undergo reduction reactions. Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce these carbonyl groups to alcohols.
Substitution: The enol ether groups in chloramultilide C can undergo nucleophilic substitution reactions. Common nucleophiles such as halides or amines can be used in these reactions.
Esterification: The hydroxyl groups in chloramultilide C can react with carboxylic acids or acid chlorides to form esters. This reaction typically requires the presence of a catalyst such as sulfuric acid or a base like pyridine.
科学研究应用
作用机制
The mechanism of action of chloramultilide C involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . For example, chloramultilide C has been shown to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, the compound’s antioxidant properties help in scavenging free radicals and reducing oxidative stress .
相似化合物的比较
Chloramultilide C is unique due to its complex molecular structure and multiple functional groups. Similar compounds include other triterpenoids and sesquiterpenoids found in the Chloranthus genus, such as:
Chloramultilide A: Another triterpenoid with a similar structure but different functional groups.
Shizukaol B: A sesquiterpenoid dimer with distinct biological activities.
Shizukaol D: Another sesquiterpenoid dimer with unique structural features.
Chlorahololide D: A related compound with similar bioactive properties.
These compounds share some structural similarities with chloramultilide C but differ in their specific functional groups and biological activities, highlighting the uniqueness of chloramultilide C.
属性
IUPAC Name |
4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZXVGMCZGLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
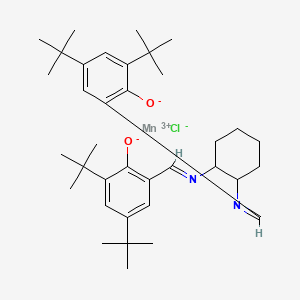
![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)
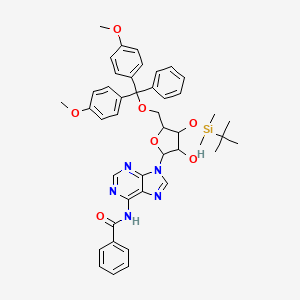
![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)
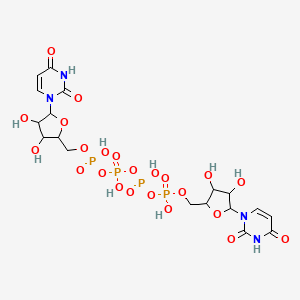
![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)
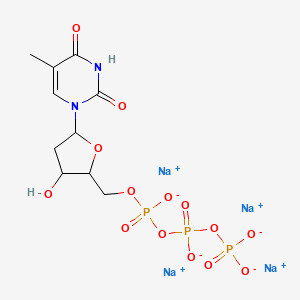
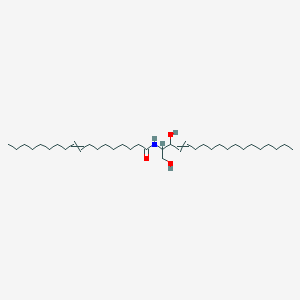
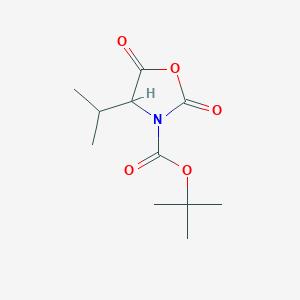
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
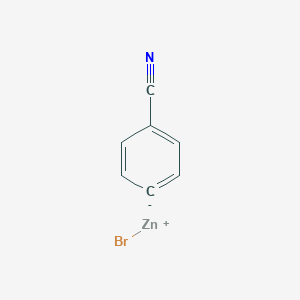

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
